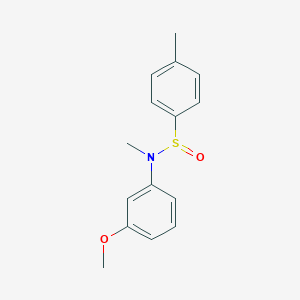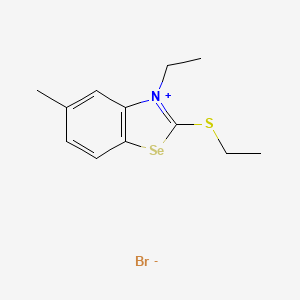
3-Ethyl-2-(ethylsulfanyl)-5-methyl-1,3-benzoselenazol-3-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-(ethylsulfanyl)-5-methyl-1,3-benzoselenazol-3-ium bromide is an organic compound that contains selenium, sulfur, and bromine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(ethylsulfanyl)-5-methyl-1,3-benzoselenazol-3-ium bromide typically involves the reaction of 2-mercaptobenzoselenazole with ethyl bromide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2-(ethylsulfanyl)-5-methyl-1,3-benzoselenazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and selenoxides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol and selenol derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and selenoxides.
Reduction: Thiol and selenol derivatives.
Substitution: Various substituted benzoselenazolium compounds.
Applications De Recherche Scientifique
3-Ethyl-2-(ethylsulfanyl)-5-methyl-1,3-benzoselenazol-3-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of novel materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-(ethylsulfanyl)-5-methyl-1,3-benzoselenazol-3-ium bromide involves its interaction with molecular targets such as enzymes and cellular components. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, its antioxidant properties help neutralize reactive oxygen species, protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercaptobenzoselenazole: A precursor in the synthesis of the target compound.
Benzoselenazolium derivatives: Compounds with similar structures but different substituents.
Uniqueness
3-Ethyl-2-(ethylsulfanyl)-5-methyl-1,3-benzoselenazol-3-ium bromide is unique due to its specific combination of ethyl, ethylsulfanyl, and methyl groups, which confer distinct chemical properties and biological activities. Its selenium content also contributes to its potential as an antioxidant and therapeutic agent.
Propriétés
Numéro CAS |
87873-02-7 |
|---|---|
Formule moléculaire |
C12H16BrNSSe |
Poids moléculaire |
365.20 g/mol |
Nom IUPAC |
3-ethyl-2-ethylsulfanyl-5-methyl-1,3-benzoselenazol-3-ium;bromide |
InChI |
InChI=1S/C12H16NSSe.BrH/c1-4-13-10-8-9(3)6-7-11(10)15-12(13)14-5-2;/h6-8H,4-5H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
AHAXCETUOCRIBQ-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=C([Se]C2=C1C=C(C=C2)C)SCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid](/img/structure/B14408498.png)
![2-[(Dodec-3-yn-1-yl)oxy]oxane](/img/structure/B14408501.png)
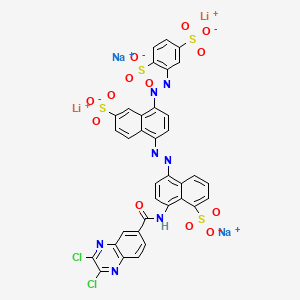
![Methyl [amino(nitroamino)methylidene]carbamodithioate](/img/structure/B14408517.png)
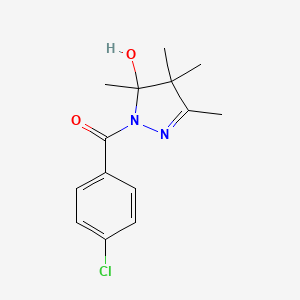
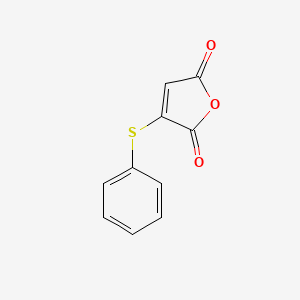
![11-Methyl-12H-benzo[a]phenothiazine](/img/structure/B14408535.png)


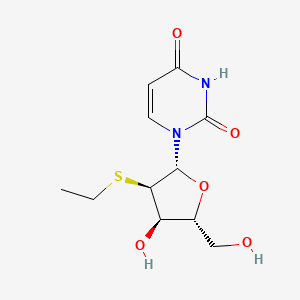
![Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14408561.png)
![5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B14408567.png)
